molecular formula C19H18N6O B2508715 2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034317-38-7

2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2508715
CAS RN: 2034317-38-7
M. Wt: 346.394
InChI Key: BAOLXXUCOCEZEJ-UHFFFAOYSA-N
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Description

The compound "2-(1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide" is a structurally complex molecule that features an indole moiety, a pyrazole ring, and a pyrazinyl group linked through an acetamide bridge. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions and crystallization from solvent mixtures, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide . The synthesis of similar indole-containing acetamides may involve indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent amidification . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related acetamides has been investigated using X-ray diffraction (XRD), which provides precise geometrical parameters and helps in understanding the crystal packing and intermolecular interactions . For the compound , similar techniques could be employed to elucidate its structure. The presence of various functional groups suggests that it may form a range of hydrogen bonds, contributing to its stability and solid-state arrangement.

Chemical Reactions Analysis

While the specific chemical reactions of the target compound are not detailed in the provided papers, the presence of acetamide, indole, and pyrazole groups suggests that it could participate in various chemical transformations. These may include nucleophilic substitution reactions at the acetamide moiety or electrophilic aromatic substitution on the indole and pyrazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using a variety of spectroscopic techniques, including FTIR, NMR, and mass spectrometry . These compounds often exhibit strong intermolecular hydrogen bonding, as evidenced by their crystal structures . The target compound is likely to have similar properties, with its physical state, solubility, and stability being influenced by its molecular interactions.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

One study explored pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions, resulting in complexes with significant antioxidant activity. These complexes were characterized by various spectroscopic techniques and exhibited supramolecular architectures through hydrogen bonding interactions (Chkirate et al., 2019).

Antimicrobial Activity

Another area of research focused on the synthesis of new pyrazoline and pyrazole derivatives, including acetamide moieties. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising results against a range of pathogens (Hassan, 2013).

Anti-Inflammatory and Analgesic Agents

Further studies have synthesized new derivatives incorporating the acetamide group, targeting anti-inflammatory and analgesic applications. These compounds were tested for their biological activities, demonstrating potential as therapeutic agents (Nayak et al., 2014).

Insecticidal Properties

Research on the synthesis of heterocycles incorporating thiadiazole moieties, utilizing 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor, showed that these compounds possess insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural applications (Fadda et al., 2017).

Synthesis and Characterization of Pyrazole Derivatives

Additionally, the microwave-assisted synthesis of pyrazole derivatives containing an indole moiety was investigated, focusing on their characterization and biological activity, which further underscores the versatility of acetamide-based compounds in synthesizing novel bioactive molecules (Swarnkar et al., 2014).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-25-12-14(10-24-25)19-17(20-6-7-21-19)11-23-18(26)8-13-9-22-16-5-3-2-4-15(13)16/h2-7,9-10,12,22H,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOLXXUCOCEZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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